molecular formula C20H24Br2N4OS B611709 Dihidrobromuro de VP3.15

Dihidrobromuro de VP3.15

Número de catálogo: B611709
Peso molecular: 528.3 g/mol
Clave InChI: CAJZOXQDSKOPBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El dihidrobromuro de VP3.15 es un inhibidor dual potente, biodisponible por vía oral y que penetra en el sistema nervioso central de la fosfodiesterasa 7 y la glucógeno sintasa cinasa 3. Ha mostrado actividades neuroprotectoras y neuroreparadoras significativas, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas como la esclerosis múltiple .

Aplicaciones Científicas De Investigación

El dihidrobromuro de VP3.15 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El dihidrobromuro de VP3.15 ejerce sus efectos mediante la inhibición dual de la fosfodiesterasa 7 y la glucógeno sintasa cinasa 3. Esta inhibición conduce a una reducción de la neuroinflamación y a una mejora de la neuroregeneración. El compuesto se dirige a vías moleculares específicas involucradas en la proliferación y diferenciación de precursores oligodendrogliales, que son cruciales para la reparación de la mielina y la integridad axonal .

Análisis Bioquímico

Biochemical Properties

VP3.15 dihydrobromide plays a crucial role in biochemical reactions by inhibiting the activity of PDE7 and GSK3. The compound exhibits IC50 values of 1.59 μM for PDE7 and 0.88 μM for GSK3 . By inhibiting these enzymes, VP3.15 dihydrobromide modulates various signaling pathways involved in inflammation and myelination. The interaction with PDE7 and GSK3 is characterized by competitive inhibition, where VP3.15 dihydrobromide binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .

Cellular Effects

VP3.15 dihydrobromide exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes neuroprotection and neurorepair by enhancing cell survival and reducing inflammation . The compound influences cell signaling pathways, such as the cyclic AMP (cAMP) pathway and the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism. VP3.15 dihydrobromide has been shown to increase the expression of genes involved in myelination and reduce the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of VP3.15 dihydrobromide involves its binding interactions with PDE7 and GSK3. By inhibiting PDE7, the compound increases intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling molecules . Inhibition of GSK3 leads to the stabilization and activation of β-catenin, a key regulator of the Wnt signaling pathway. These molecular interactions result in the modulation of gene expression, enzyme activity, and cellular processes that contribute to neuroprotection and neurorepair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VP3.15 dihydrobromide have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro and in vivo studies, VP3.15 dihydrobromide has shown sustained neuroprotective and anti-inflammatory effects over extended periods. Long-term exposure to the compound has been associated with enhanced remyelination and reduced neuroinflammation in animal models of MS .

Dosage Effects in Animal Models

The effects of VP3.15 dihydrobromide vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without causing toxicity . At higher doses, VP3.15 dihydrobromide may cause adverse effects, such as gastrointestinal disturbances and liver toxicity. The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

VP3.15 dihydrobromide is involved in several metabolic pathways, primarily through its interactions with PDE7 and GSK3. The compound affects the cAMP signaling pathway by inhibiting PDE7, leading to increased levels of cAMP and activation of PKA . Additionally, inhibition of GSK3 by VP3.15 dihydrobromide modulates the Wnt/β-catenin pathway, resulting in changes in metabolic flux and metabolite levels. These interactions contribute to the compound’s neuroprotective and neuroreparative effects .

Transport and Distribution

Within cells and tissues, VP3.15 dihydrobromide is transported and distributed through various mechanisms. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects on the central nervous system . VP3.15 dihydrobromide interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

VP3.15 dihydrobromide exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, PDE7 and GSK3 . Post-translational modifications and targeting signals may direct VP3.15 dihydrobromide to specific cellular compartments, enhancing its efficacy and specificity. These localization patterns contribute to the compound’s ability to modulate cellular processes and promote neuroprotection and neurorepair .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dihidrobromuro de VP3.15 implica la formación de una estructura central heterocíclica, específicamente un compuesto de la familia 5-imino-1,2,4-tiadiazol. La ruta sintética normalmente incluye los siguientes pasos:

  • Formación del anillo tiadiazol.
  • Introducción del grupo imino.
  • Bromación para formar la sal dihidrobromuro.

Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como el dimetilsulfóxido y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, y a menudo implica varios pasos de purificación, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrobromuro de VP3.15 se somete a diversas reacciones químicas, entre ellas:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar el grupo imino, dando lugar a diferentes análogos.

    Sustitución: Pueden producirse reacciones de sustitución halógena, particularmente que involucran los átomos de bromo.

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos del this compound con propiedades farmacológicas modificadas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

  • Cianoacetohidrazida
  • Bikinin
  • GNF4877
  • Indirubina
  • 9-Hidroxicanthin-6-ona

Singularidad

El dihidrobromuro de VP3.15 destaca por su acción inhibitoria dual tanto en la fosfodiesterasa 7 como en la glucógeno sintasa cinasa 3, lo que no se encuentra comúnmente en otros compuestos similares. Esta acción dual proporciona una ventaja terapéutica única en el tratamiento de enfermedades neurodegenerativas al abordar simultáneamente la neuroinflamación y promover la neuroregeneración .

Actividad Biológica

VP3.15 dihydrobromide is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 beta (GSK3β), which has shown promising biological activity, particularly in the context of neuroprotection and remyelination in multiple sclerosis (MS). This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

VP3.15 exerts its effects primarily through the inhibition of PDE7 and GSK3β:

  • PDE7 Inhibition : By inhibiting PDE7, VP3.15 increases intracellular cyclic AMP (cAMP) levels, which has been shown to modulate inflammatory responses and promote neuroprotection.
  • GSK3β Inhibition : GSK3β inhibition leads to reduced activation of pro-inflammatory pathways, contributing to the preservation of neuronal integrity and promoting remyelination processes.

Preclinical Studies

Recent studies have investigated the efficacy of VP3.15 in models that simulate primary progressive multiple sclerosis (PPMS), particularly using Theiler's murine encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

Key Findings

  • Motor Function Improvement : Chronic treatment with VP3.15 for 15 days significantly improved motor deficits in TMEV-infected mice, with recovery rates nearing 90% compared to untreated controls .
  • Immunomodulatory Effects : The treatment resulted in decreased microglial activation and reduced infiltration of CD4+ T lymphocytes in the spinal cord, indicating a strong anti-inflammatory effect .
  • Remyelination and Axonal Integrity : VP3.15 treatment promoted the presence of mature oligodendrocytes, enhancing myelin preservation and axonal integrity. This was evidenced by a reduction in demyelinated areas as observed through histological staining methods .

Table 1: Summary of Biological Effects of VP3.15 Dihydrobromide

Biological ActivityObservationsStatistical Significance
Motor Function Recovery90% recovery in treated micep < 0.001
Microglial ActivationSignificant reduction observedp < 0.001
Lymphocyte InfiltrationDecreased infiltration in spinal cordp < 0.01
Mature Oligodendrocyte PresenceIncreased presence in treated groupsp < 0.05
Myelin PreservationReduced demyelinated areasp < 0.01

Case Studies

A notable case study highlighted the therapeutic potential of VP3.15 in a preclinical model resembling PPMS:

  • Study Design : Mice were treated with VP3.15 following TMEV infection.
  • Outcomes : Treated mice exhibited significant improvements in both behavioral assessments and histological markers of inflammation and demyelination compared to controls.

Propiedades

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZOXQDSKOPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VP3.15 dihydrobromide
Reactant of Route 2
VP3.15 dihydrobromide
Reactant of Route 3
Reactant of Route 3
VP3.15 dihydrobromide
Reactant of Route 4
VP3.15 dihydrobromide
Reactant of Route 5
Reactant of Route 5
VP3.15 dihydrobromide
Reactant of Route 6
Reactant of Route 6
VP3.15 dihydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.